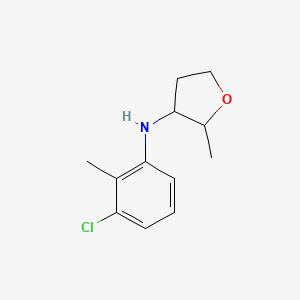

N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

Description

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16ClNO/c1-8-10(13)4-3-5-11(8)14-12-6-7-15-9(12)2/h3-5,9,12,14H,6-7H2,1-2H3 |

InChI Key |

IILZFANKSPOKEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C(=CC=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-2-methylaniline

The 3-chloro-2-methylaniline moiety is commonly prepared via diazotization and substitution reactions starting from 3-chloro-2-methylaniline or related precursors. According to the Chinese patent CN1305843C, the process involves:

- Diazotization : 3-chloro-2-methylaniline is treated with sodium nitrite in acidic conditions at low temperatures (0–5 °C) to form the diazonium salt.

- Substitution : The diazonium intermediate is then reacted under strongly basic conditions to yield 3-chloro-2-methyl thiobenzoxide or related derivatives.

- Isolation : The product is extracted using toluene, dried over anhydrous magnesium sulfate, filtered, and purified by distillation under reduced pressure, yielding about 85% product with a boiling point of 117 °C at 10 mmHg.

This method provides a high-yield and relatively straightforward route to the chlorinated aniline derivative essential for further coupling.

Preparation of 2-Methyloxolan-3-amine

The 2-methyloxolan-3-amine component is a substituted oxolane (tetrahydrofuran) ring bearing an amino group at the 3-position and a methyl substituent at the 2-position. While direct synthesis methods for this specific amine are less commonly detailed, general synthetic approaches involve:

- Starting from 2-methyloxolane-3-ol : This alcohol can be converted to the corresponding amine via substitution reactions, such as mesylation or tosylation followed by nucleophilic substitution with ammonia or amines.

- Reductive amination : Alternatively, the corresponding 3-oxo-2-methyloxolane can be subjected to reductive amination using ammonia or amine sources in the presence of reducing agents to yield 2-methyloxolan-3-amine.

Such methods require careful control of stereochemistry and reaction conditions to maintain the integrity of the oxolane ring and the methyl substituent.

Coupling to Form N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

The key step is the formation of the amine linkage between the 3-chloro-2-methylphenyl group and the 2-methyloxolan-3-amine. Typical synthetic strategies include:

- Nucleophilic aromatic substitution (SNAr) : The amine group on the oxolane can act as a nucleophile to displace a suitable leaving group on the aromatic ring if pre-functionalized.

- Amide or amine bond formation : Using coupling reagents such as carbodiimides or activated esters if the aromatic moiety is functionalized with carboxylic acid derivatives.

- Direct amination : In some cases, direct reaction of the aniline derivative with the oxolane amine under catalytic or thermal conditions can yield the target compound.

Patent WO2021259815A1 describes amidopyrimidone derivatives involving similar aromatic amine substitutions, indicating the use of controlled reaction temperatures and solvents like ethyl acetate or toluene, and catalysts such as palladium complexes or phosphine ligands to facilitate coupling reactions.

- Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization of 3-chloro-2-methylaniline | Sodium nitrite, acidic medium | 0–5 | - | Formation of diazonium salt |

| Substitution to thiobenzoxide | Strong base, toluene extraction | 5–10 | 85 | Purification by distillation |

| Preparation of 2-methyloxolan-3-amine | Reductive amination or substitution | Variable | Variable | Requires stereochemical control |

| Coupling of aniline and oxolane amine | Catalytic coupling, solvents (ethyl acetate, toluene) | Ambient to reflux | Variable | May require catalysts and inert atmosphere |

- The diazotization-substitution sequence is well-established for preparing chloro-substituted anilines with high selectivity and yield.

- The oxolane amine synthesis is more challenging due to the need to preserve ring structure and stereochemistry; literature suggests that reductive amination is preferred to avoid ring opening.

- Coupling reactions benefit from the use of palladium-catalyzed amination or other transition metal catalysis to improve yields and selectivity.

- Solvent choice is critical, with toluene and ethyl acetate commonly employed for extraction and reaction media, respectively.

- Temperature control during diazotization and coupling steps is essential to prevent side reactions and decomposition.

The preparation of this compound involves a multi-step synthetic route starting from 3-chloro-2-methylaniline via diazotization and substitution, followed by synthesis of the 2-methyloxolan-3-amine moiety, and final coupling under catalytic conditions. The processes require precise temperature control, appropriate solvent systems, and sometimes catalytic assistance to achieve high purity and yield. Patent literature and organic synthesis research provide a robust foundation for these methods, ensuring reproducibility and scalability for industrial or research applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The chloro-substituted phenyl ring can interact with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomer: N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

Key Differences :

- The chloro substituent on the phenyl ring shifts from position 3 (target compound) to 4 (isomer in ).

- Molecular Formula: C₁₂H₁₆ClNO (identical to the target compound).

- Molecular Weight : 225.72 g/mol.

- Synthesis : American Elements lists this isomer as a catalog product, suggesting its accessibility via standard amine coupling reactions .

Halogen-Substituted Analog: N-(3-Bromophenyl)-2-methyloxolan-3-amine

Key Differences :

- Chlorine is replaced with bromine at the phenyl ring’s position 3.

- Molecular Formula: C₁₁H₁₄BrNO.

- Molecular Weight : 256.14 g/mol (higher due to bromine’s atomic mass).

- Reactivity : Bromine’s larger atomic radius and polarizability may enhance electrophilic substitution reactivity compared to chlorine.

- Safety Data: Limited information is available, but brominated aromatics often exhibit distinct toxicity profiles .

Heterocyclic Variant: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Key Differences :

- The oxolane ring is replaced with a thiazole ring.

- Molecular Formula : C₁₇H₁₅ClFN₃S.

- Biological Activity : This compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of heterocyclic cores in modulating bioactivity. The fluorine atom at the 4-position of the phenyl ring may enhance membrane permeability .

Boron-Containing Analog: N-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

Key Differences :

- Incorporates a boronate ester (dioxaborolane) group, enabling Suzuki-Miyaura cross-coupling reactions.

- Molecular Formula: C₁₇H₂₇BClNO₂.

- Applications : Boronated compounds are pivotal in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., OLEDs) .

Comparative Data Table

Research Findings and Implications

- Substituent Position: The position of chlorine on the phenyl ring (3 vs.

- Halogen Effects : Bromine’s higher atomic mass and polarizability compared to chlorine may enhance intermolecular interactions, impacting solubility and crystallization behavior .

- Heterocyclic Cores : Replacing oxolane with thiazole introduces sulfur, which can participate in hydrogen bonding and metal coordination, critical for antibacterial activity .

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides an in-depth analysis of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group attached to a methyloxolan structure , which is a five-membered cyclic ether. Its molecular formula is CHClN, with a molecular weight of approximately 225.71 g/mol. The unique arrangement of functional groups contributes to its chemical reactivity and potential biological effects.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions may modulate various biochemical pathways, leading to pharmacological effects that are currently under investigation. Preliminary studies suggest potential activities in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| E. faecalis | 78.12 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies involving human cancer cell lines have reported antiproliferative effects:

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa (Cervical) | 226 |

| A549 (Lung) | 242.52 |

These results indicate that this compound may inhibit cancer cell growth, warranting further investigation into its mechanisms and efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine | Similar phenyl substitution but different methyl position | Varies; potential antimicrobial effects |

| N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | Contains a nitro group instead of an oxolane structure | Different pharmacological effects |

The distinct combination of the chloro-substituted phenyl ring and the oxolane ring in this compound may contribute to unique biological activities not observed in these similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various derivatives found that this compound exhibited notable activity against resistant bacterial strains, indicating its potential as a lead compound in developing new antibiotics .

- Anticancer Research : In an investigation focused on the antiproliferative effects of several compounds on cancer cell lines, this compound showed promising results, particularly against HeLa cells, suggesting mechanisms that warrant further elucidation through advanced molecular studies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine?

- Methodological Answer : The synthesis typically involves coupling a halogenated aromatic amine (e.g., 3-chloro-2-methylaniline) with a substituted oxolane derivative. Halogenation steps may employ agents like thionyl chloride (SOCl₂) to introduce chloro groups. For example, analogous compounds (e.g., brominated derivatives) are synthesized via nucleophilic substitution under controlled anhydrous conditions . Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., pyridine) are critical for optimizing yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can NMR and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer : 1H/13C NMR : Assign peaks based on expected chemical environments:

- Aromatic protons (δ 6.8–7.5 ppm for chloro-substituted phenyl).

- Oxolane protons (δ 3.5–4.0 ppm for methylene groups adjacent to oxygen).

- Methyl groups (δ 1.2–1.5 ppm for CH₃ on oxolane or phenyl) .

X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example, related compounds show planar conformations with dihedral angles <10° between aromatic and oxolane rings, validated via hydrogen-bonded dimer formation .

Advanced Research Questions

Q. What methodologies elucidate hydrogen-bonding interactions in the crystal lattice of this compound?

- Methodological Answer : Graph set analysis (Bernstein et al.) categorizes hydrogen bonds into patterns (e.g., D , R₂²(8) ) to map supramolecular assemblies. For instance, intra- and intermolecular N–H⋯O bonds in analogous structures form centrosymmetric dimers, as confirmed via ORTEP-3 visualization . Tools like Mercury (CCDC) or WinGX can quantify bond distances (e.g., 2.8–3.2 Å for N–H⋯O) and angles (~150–170°) .

Q. How do structural modifications at the chloro-substituent position influence biological activity?

- Methodological Answer : Comparative studies with bromo- or methoxy-substituted analogs (e.g., N-(3-bromo-2-methylphenyl) derivatives) reveal activity trends. For example:

- Chloro vs. Bromo : Increased steric bulk (Br) may reduce receptor binding affinity but enhance metabolic stability.

- Hydrogen Bonding : Chloro’s electronegativity enhances dipole interactions with target enzymes (e.g., kinases) .

Experimental Design : - Synthesize analogs via halogen exchange (e.g., Pd-catalyzed cross-coupling).

- Assess activity via enzyme inhibition assays (IC₅₀) or cellular models (e.g., myeloid differentiation induction in HL-60 cells) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., GPCRs or cytochrome P450). MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories). Pharmacophore Mapping : Identify critical features (e.g., chloro-substituent as a hydrophobic anchor) using Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.